ARV-825 -

ARV-825

Catalog Number: EVT-260131
CAS Number:
Molecular Formula: C46H47ClN8O9S
Molecular Weight: 923.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ARV-825 is a PROTAC connected by ligands for Cereblon and BRD4. ARV-825 binds to BD1 and BD2 of BRD4.
Applications
  • Acute Myeloid Leukemia (AML): ARV-825 exhibits substantial anti-leukemic activity across a range of acute leukemias, including those resistant to standard therapies. [, , , ] It effectively targets AML cells while sparing normal cells, suggesting a favorable safety profile. [, ] ARV-825 overcomes stroma-mediated drug resistance, a significant challenge in AML treatment. [, , ] It achieves this by downregulating key proteins involved in leukemia-microenvironment interactions, such as CXCR4 and CD44. [, ] ARV-825 also disrupts metabolic pathways in AML cells, further contributing to its anti-leukemic effects. [, ]

  • Acute Lymphoblastic Leukemia (ALL): ARV-825 exhibits potent activity against various subtypes of ALL, including those resistant to standard therapies. [, ] It disrupts the NOTCH1-MYC-CD44 axis, a crucial pathway for the survival and proliferation of leukemia-initiating cells (LICs), potentially leading to long-term remission. [] ARV-825 induces apoptosis and inhibits cell proliferation in ALL cells, highlighting its potential as a single-agent therapy or in combination with existing treatments. [, ]

    • Gastric Cancer: Induces apoptosis, inhibits cell growth, and downregulates key oncogenic drivers like c-MYC and PLK1. []
    • Neuroblastoma: Suppresses proliferation, induces apoptosis, and downregulates MYCN, a key oncogenic driver. []
    • Thyroid Carcinoma: Inhibits cell viability, proliferation, migration, and induces apoptosis. []
    • Cholangiocarcinoma: Induces apoptosis, inhibits proliferation, and downregulates c-Myc. []
    • Pancreatic Cancer: Exhibits cytotoxicity, promotes apoptosis, and inhibits tumor spheroid growth. []
    • Triple-Negative Breast Cancer: Shows antiproliferative activity in both sensitive and resistant cell lines, inducing apoptosis and reducing tumor growth in vivo. []
    • African Swine Fever Virus (ASFV) Infection: Demonstrates antiviral activity by suppressing viral replication, RNA transcription, and protein production. []
    • Idiopathic Pulmonary Fibrosis (IPF): A recent study identified ARV-825 as a potential senolytic drug, suggesting its possible application in treating age-related diseases like IPF. []
  • Clinical Trials: Conducting clinical trials to evaluate the safety and efficacy of ARV-825 in humans is crucial to translating its preclinical success into clinical practice. [, ]

  • Resistance Mechanisms: Investigating potential resistance mechanisms to ARV-825 and developing strategies to overcome them will be essential for maximizing its therapeutic benefit. []

  • Combination Therapies: Exploring the efficacy of ARV-825 in combination with other therapeutic agents, such as chemotherapy, targeted therapy, or immunotherapy, could lead to synergistic effects and improved treatment outcomes. [, , , ]

  • Pharmacokinetic Optimization: Further optimizing the pharmacokinetic properties of ARV-825, such as its solubility, permeability, and stability, could enhance its delivery and efficacy in vivo. []

  • Target Specificity: While ARV-825 exhibits selectivity for BRD4, investigating its potential off-target effects and developing more selective PROTACs will be important for minimizing potential side effects. []

  • New Applications: Exploring the potential of ARV-825 in other disease models where BRD4 or other BET proteins play a role, such as inflammatory diseases or viral infections, could lead to novel therapeutic applications. [, ]

JQ1

Relevance: JQ1 is a structurally distinct BET inhibitor compared to ARV-825 and serves as a key comparator compound in many studies to illustrate the advantages of PROTAC-mediated degradation over traditional occupancy-based inhibition. While both JQ1 and ARV-825 target BRD4, ARV-825 induces a more sustained degradation of BRD4, leading to prolonged downregulation of MYC and other target genes, and ultimately resulting in more potent and sustained antitumor activity compared to JQ1 [, , , , , , , , , , , , , , , , , , , ]. Notably, several studies have highlighted the superior efficacy of ARV-825 over JQ1 in overcoming stroma-mediated drug resistance and targeting leukemia-initiating cells [, , , ]. Additionally, JQ1 treatment has been shown to increase BRD4 protein levels in some instances, potentially counteracting its inhibitory effects, while ARV-825 consistently induces BRD4 degradation [, ].

OTX015

Relevance: OTX015 is another BET inhibitor that is structurally distinct from ARV-825 and is frequently used as a comparator compound in research to highlight the advantages of PROTAC-mediated degradation. Similar to JQ1, OTX015 demonstrates less potent and durable inhibition of BRD4 compared to ARV-825, leading to less sustained downregulation of target genes and reduced antitumor activity [, , , , ]. This difference in activity is attributed to the sustained degradation of BRD4 mediated by ARV-825 as opposed to the transient, occupancy-based inhibition by OTX015.

MZ1

Relevance: MZ1 is structurally distinct from ARV-825 but shares the same mechanism of action by employing cereblon-mediated degradation of BRD4 [, , ]. It exhibits a high degree of selectivity for BRD4 over other BET proteins, while ARV-825 degrades multiple BET proteins.

I-BET151

Relevance: I-BET151 represents another BET inhibitor, distinct from ARV-825, that is used in research to highlight the differences between conventional occupancy-based BET inhibitors and PROTAC-mediated degraders . I-BET151 transiently inhibits BRD4 function, whereas ARV-825 induces sustained BRD4 degradation. This difference in mechanism of action translates into a more potent and durable antitumor activity for ARV-825.

FS-ARV-825

Relevance: FS-ARV-825 is structurally related to ARV-825 and operates through the same cereblon-mediated degradation pathway to target BRD4 . The key difference lies in the covalent binding of FS-ARV-825 to cereblon, which enhances the drug's pharmacodynamics and potentially reduces the development of resistance compared to the reversible binding of ARV-825.

Properties

Product Name

ARV-825

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]acetamide

Molecular Formula

C46H47ClN8O9S

Molecular Weight

923.4 g/mol

InChI

InChI=1S/C46H47ClN8O9S/c1-26-27(2)65-46-39(26)41(29-7-9-30(47)10-8-29)50-35(42-53-52-28(3)54(42)46)25-38(57)49-31-11-13-32(14-12-31)64-24-23-63-22-21-62-20-19-61-18-17-48-34-6-4-5-33-40(34)45(60)55(44(33)59)36-15-16-37(56)51-43(36)58/h4-14,35-36,48H,15-25H2,1-3H3,(H,49,57)(H,51,56,58)/t35-,36?/m0/s1

InChI Key

RWLOGRLTDKDANT-TYIYNAFKSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C

Solubility

Soluble in DMSO

Synonyms

ARV-825; ARV 825; ARV825.

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.